1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea
Beschreibung
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups. The compound’s structure integrates a 2-methoxyphenyl moiety linked via a urea bridge to an ethylamine chain, which is further connected to a substituted pyrimidine ring.
Eigenschaften
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12-11-15(23(2)3)22-16(20-12)18-9-10-19-17(24)21-13-7-5-6-8-14(13)25-4/h5-8,11H,9-10H2,1-4H3,(H,18,20,22)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFVRIAAWGQYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrimidine Core Synthesis
The 4-(dimethylamino)-6-methylpyrimidin-2-amine intermediate is synthesized via regioselective amination and methylation (Scheme 1).
- Starting material : 2,4-dichloro-6-methylpyrimidine undergoes amination with dimethylamine under basic conditions (NaHCO₃, DMF, 80°C) to yield 4-(dimethylamino)-2-chloro-6-methylpyrimidine.
- Second amination : Reaction with ethylenediamine in ethanol at reflux introduces the ethylamino side chain, forming 2-((2-aminoethyl)amino)-4-(dimethylamino)-6-methylpyrimidine.
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Amination | Dimethylamine, NaHCO₃, DMF, 80°C | 68–75% | |
| Side-chain addition | Ethylenediamine, ethanol, reflux | 58–63% |
Urea Moiety Formation
The urea linkage is constructed via coupling of an isocyanate with a primary amine (Scheme 2).
- 2-Methoxyphenyl isocyanate is reacted with the pyrimidine-ethylamine intermediate in dichloromethane (DCM) at room temperature.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound.
| Parameter | Value | Citation |
|---|---|---|
| Solvent | DCM | |
| Reaction time | 12 h | |
| Purification | 30% ethyl acetate in hexane |
Structural Confirmation
The final compound is characterized using:
- 1H/13C NMR : Peaks corresponding to dimethylamino (δ 2.8–3.1 ppm), methoxyphenyl (δ 3.8 ppm), and urea NH (δ 6.2–6.5 ppm).
- HRMS : Molecular ion peak at m/z 344.4 (C₁₇H₂₄N₆O₂).
Challenges and Alternatives
- Regioselectivity : Competing amination at C2 vs. C4 positions requires careful control of stoichiometry and temperature.
- Green Chemistry : Alternative methylating agents (e.g., dimethyl carbonate) and solvent-free conditions are explored to reduce waste.
Industrial Scalability
Patent CN111039876A highlights phase-transfer catalysis for methylation, achieving 80–85% yield at 60–80°C. This method avoids phosphorus oxychloride, aligning with sustainable practices.
Synthesis Summary Table
| Step | Component | Method | Yield |
|---|---|---|---|
| 1 | Pyrimidine core | Regioselective amination | 68–75% |
| 2 | Ethylamino linker | Nucleophilic substitution | 58–63% |
| 3 | Urea linkage | Isocyanate coupling | 46–52% |
Analyse Chemischer Reaktionen
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: : Catalytic hydrogenation can reduce the compound, potentially breaking down the pyrimidine ring and converting the urea moiety.
Substitution: : Halogenation and alkylation reactions can modify the aromatic rings, using reagents such as bromine or alkyl halides.
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Bromine, alkyl halides, bases like sodium hydroxide.
Oxidation: : Hydroxylated derivatives.
Reduction: : Simplified amine or alcohol derivatives.
Substitution: : Halogenated or alkylated analogs.
Wissenschaftliche Forschungsanwendungen
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential as an inhibitor of specific enzymes or receptors, impacting biological pathways.
Medicine: : Investigated for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets: : It interacts with enzyme active sites or receptor binding domains, altering their activity.
Pathways Involved: : Inhibition of enzymatic pathways, modulation of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound’s pyrimidine ring differentiates it from triazine-based analogs (e.g., ), which may exhibit altered binding affinities due to ring size and electronic properties.
Pharmacological Activity
While direct activity data for the target compound are unavailable, insights can be drawn from related structures:
Implications for Target Compound :
- The urea group in the target compound may facilitate hydrogen bonding with biological targets, similar to triazine-urea derivatives .
- The absence of fluorinated chains (cf. ) could reduce toxicity risks associated with bioaccumulation .
Physicochemical Properties
Substituents critically influence solubility, stability, and bioavailability:
Structural Determinants :
- The 2-methoxyphenyl group enhances solubility compared to adamantyl or fluorinated chains .
- The dimethylamino group on the pyrimidine ring may improve membrane permeability via moderate basicity .
ADMET Profile Comparison
Critical Notes:
Biologische Aktivität
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrimidine ring, a methoxyphenyl group, and an urea moiety. Its molecular formula is , with a molecular weight of approximately 365.43 g/mol. The structural features contribute to its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation and survival.
- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways involved in inflammation and immune responses.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains.
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
| Assay Type | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | Protein Kinase | 0.5 | Significant inhibition observed |
| Antimicrobial Activity | E. coli | 15 | Moderate activity against Gram-negative bacteria |
| Cytotoxicity | HepG2 Cell Line | 10 | Selective cytotoxicity noted |
Case Studies
- Anticancer Activity : A study investigated the efficacy of the compound against various cancer cell lines, revealing that it significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via caspase activation.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited antibacterial effects against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
- Pharmacokinetics and Toxicology : Research on pharmacokinetics indicated favorable absorption and distribution characteristics, while toxicological assessments revealed a low toxicity profile in mammalian models.
Q & A
Q. What are the recommended synthetic routes for 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by urea coupling. Key steps include:
- Pyrimidine Amine Activation : Use coupling agents like EDC/HOBt for amide bond formation between the pyrimidine amine and ethylenediamine derivatives .
- Urea Formation : React the intermediate with 2-methoxyphenyl isocyanate under anhydrous conditions.
- Purification : Employ column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) and verify purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy.
- Validation : Compare spectral data (NMR, MS) with computational predictions (e.g., PubChem-derived InChI keys) to confirm structural integrity .
Q. How should researchers design initial biological activity screenings for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrimidine-urea hybrids with reported antimicrobial or anticancer activity):
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (CLSI guidelines).
- Dose-Response Curves : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?
- Methodological Answer : Conflicting results often arise from variability in assay conditions or compound stability. Address this by:
- Replication Studies : Repeat assays in independent labs using standardized protocols (e.g., identical cell lines, media, incubation times) .
- Stability Analysis : Perform LC-MS to monitor compound degradation under assay conditions (e.g., pH, temperature) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. How can researchers investigate the environmental fate of this compound to assess ecological risks?
- Methodological Answer : Adopt methodologies from long-term environmental chemistry projects:
- Abiotic Degradation : Study hydrolysis/photolysis kinetics under varying pH and UV exposure (OECD 111 guidelines) .
- Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolite formation .
- Bioaccumulation Potential : Calculate logP values (via HPLC retention times) and correlate with toxicokinetic models (e.g., EPI Suite) .
Q. What computational approaches are suitable for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Combine molecular modeling and experimental
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases) .
- QSAR Modeling : Develop regression models incorporating electronic (Hammett σ) and steric (Taft Es) parameters derived from substituent effects .
- Validation : Cross-check predictions with mutagenicity assays (Ames test) and cytotoxicity profiles .
Experimental Design Considerations
Q. How to optimize a split-plot design for studying synergistic effects of this compound with other therapeutics?
- Methodological Answer : Adapt designs from agricultural and pharmacological studies:
- Main Plots : Assign varying doses of the compound.
- Subplots : Test combinations with adjuvants (e.g., cisplatin, paclitaxel).
- Replicates : Use 4-5 replicates per group to account for biological variability .
- Endpoint Analysis : Measure synergistic indices (e.g., Combination Index via CompuSyn software) .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response heterogeneity across cell lines?
- Methodological Answer :
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